molecular formula C13H15N3O2 B2597180 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile CAS No. 710967-13-8

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Cat. No. B2597180
CAS RN: 710967-13-8
M. Wt: 245.282
InChI Key: YNNCANUHEBGIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile” is a complex organic molecule that contains a piperidine ring, a nitro group, and a nitrile group. Piperidine is a common structure in many pharmaceuticals . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of pharmaceuticals, dyes, and polymers. The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds used in rubber products, pharmaceuticals, and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, the nitro group is a strong electron-withdrawing group, and the nitrile group also has polar characteristics .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The nitro group could undergo reduction reactions to form amines, and the nitrile group could be hydrolyzed to form carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications and are involved in intra- and intermolecular reactions leading to new drug discoveries .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceuticals. Research into 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile can lead to the discovery and biological evaluation of potential drugs. Its structure could be pivotal in developing new medications, particularly those targeting neurological disorders where piperidine compounds are often used .

Enzyme Inhibition

The sulfonyl group present in similar compounds indicates potential for inhibiting enzymes. Sulfonamides, which contain this functionality, are known for their enzyme inhibition properties. Scientific research could explore if this compound binds to specific enzymes and disrupts their activity, offering insights into new therapeutic approaches.

Interaction with Biological Molecules

The aniline group attached to the benzene ring can participate in various interactions with biological molecules. This functionality is present in many bioactive compounds, and research could investigate if this compound interacts with specific receptors or cellular components due to the aniline group, which could lead to the development of new drugs or diagnostic agents.

Solubility and Membrane Interaction

The methylpiperidinyl group can influence the compound’s water solubility and interaction with biological membranes. Research could explore how this group affects the overall properties of the compound for biological applications, such as its pharmacokinetics and distribution within the body.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a piperidine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many nitro compounds are potentially explosive, and nitriles can be toxic if ingested or inhaled .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCANUHEBGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

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